molecular formula C10H10N4O B14388317 4-amino-N-phenyl-1H-imidazole-5-carboxamide CAS No. 89608-64-0

4-amino-N-phenyl-1H-imidazole-5-carboxamide

Cat. No.: B14388317
CAS No.: 89608-64-0
M. Wt: 202.21 g/mol
InChI Key: NHVGLHQCNARYMV-UHFFFAOYSA-N
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Description

4-amino-N-phenyl-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-phenyl-1H-imidazole-5-carboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with appropriate reagents under mild conditions can yield disubstituted imidazoles . Another method involves the use of cyanoacetic acid in DMF, followed by cyclodehydration under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-phenyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-amino-N-phenyl-1H-imidazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes.

    Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: It is used as a catalytic agent and a petrochemical additive.

Mechanism of Action

The mechanism of action of 4-amino-N-phenyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This interaction can lead to various physiological effects, including the regulation of glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-amino-N-phenyl-1H-imidazole-5-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern and the presence of the phenyl group. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

89608-64-0

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

4-amino-N-phenyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C10H10N4O/c11-9-8(12-6-13-9)10(15)14-7-4-2-1-3-5-7/h1-6H,11H2,(H,12,13)(H,14,15)

InChI Key

NHVGLHQCNARYMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CN2)N

Origin of Product

United States

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